1-(4-AMINOPHENYL)-4-METHYL-7,8-METHYLENEDIOXY-3.4-DIHYDRO-5H-2,3-BENZODIAZEPINE 1-(4-AMINOPHENYL)-4-METHYL-7,8-METHYLENEDIOXY-3.4-DIHYDRO-5H-2,3-BENZODIAZEPINE GYKI 52895 is a member of benzodioxoles.
Brand Name: Vulcanchem
CAS No.: 114460-08-1
VCID: VC0049561
InChI: InChI=1S/C17H17N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8,10,19H,6,9,18H2,1H3
SMILES: CC1CC2=CC3=C(C=C2C(=NN1)C4=CC=C(C=C4)N)OCO3
Molecular Formula: C17H17N3O2
Molecular Weight: 295.34 g/mol

1-(4-AMINOPHENYL)-4-METHYL-7,8-METHYLENEDIOXY-3.4-DIHYDRO-5H-2,3-BENZODIAZEPINE

CAS No.: 114460-08-1

Main Products

VCID: VC0049561

Molecular Formula: C17H17N3O2

Molecular Weight: 295.34 g/mol

1-(4-AMINOPHENYL)-4-METHYL-7,8-METHYLENEDIOXY-3.4-DIHYDRO-5H-2,3-BENZODIAZEPINE - 114460-08-1

CAS No. 114460-08-1
Product Name 1-(4-AMINOPHENYL)-4-METHYL-7,8-METHYLENEDIOXY-3.4-DIHYDRO-5H-2,3-BENZODIAZEPINE
Molecular Formula C17H17N3O2
Molecular Weight 295.34 g/mol
IUPAC Name 4-(8-methyl-8,9-dihydro-7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline
Standard InChI InChI=1S/C17H17N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8,10,19H,6,9,18H2,1H3
Standard InChIKey AQTITSBNGSVQNZ-UHFFFAOYSA-N
SMILES CC1CC2=CC3=C(C=C2C(=NN1)C4=CC=C(C=C4)N)OCO3
Canonical SMILES CC1CC2=CC3=C(C=C2C(=NN1)C4=CC=C(C=C4)N)OCO3
Description GYKI 52895 is a member of benzodioxoles.
PubChem Compound 3539
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator